molecular formula C14H11NO B3045455 4-methyl-5H-phenanthridin-6-one CAS No. 107624-48-6

4-methyl-5H-phenanthridin-6-one

Cat. No.: B3045455
CAS No.: 107624-48-6
M. Wt: 209.24 g/mol
InChI Key: KLOZAYBYJQZUCB-UHFFFAOYSA-N
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Description

4-Methyl-5H-phenanthridin-6-one is a tricyclic N-heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its unique structure, which includes a phenanthridinone core with a methyl group attached at the fourth position. Phenanthridinones are known for their presence in various natural alkaloids and their significant biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .

Preparation Methods

The synthesis of 4-methyl-5H-phenanthridin-6-one can be achieved through several methods:

Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Methyl-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium or nickel catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents like NaBH4. Major products formed from these reactions include various functionalized phenanthridinone derivatives.

Scientific Research Applications

Structural Characteristics

The molecular structure of 4-methyl-5H-phenanthridin-6-one features a phenanthridinone core with a methyl group at the fourth position. This unique structure influences its reactivity and biological activity. The compound can be synthesized through several methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for the construction of phenanthridinone skeletons.
  • Visible-Light Photocatalysis : Employing visible light to facilitate reactions leading to the formation of phenanthridinones .

Antimycobacterial Activity

Research indicates that phenanthridine derivatives, including this compound, exhibit significant antimycobacterial properties. Studies have shown that compounds derived from this scaffold possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, derivatives have been reported with MIC values as low as 4.05 μM against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It influences cellular processes such as apoptosis and proliferation in various cancer cell lines. The mechanism of action is thought to involve interactions with specific enzymes or receptors, leading to altered cell signaling pathways that promote cancer cell death.

Antiviral Activities

In addition to its antibacterial properties, this compound has been evaluated for antiviral activities, particularly against HIV. Certain derivatives have shown promise as inhibitors of HIV integrase, suggesting potential applications in antiviral therapy .

Other Biological Activities

Other notable biological activities associated with this compound include:

  • Antiproliferative Effects : Inhibiting the growth of various tumor cell lines.
  • Antimalarial and Antiparasitic Effects : Some derivatives have demonstrated activity against malaria and other parasitic infections .

Case Study 1: Antitubercular Activity

A study conducted on a series of phenanthridine derivatives revealed that specific compounds exhibited remarkable antitubercular activity against M. tuberculosis H37Rv strain. For example, a derivative with an MIC value of 61.31 μM was identified as highly effective in inhibiting bacterial growth using both MABA and LORA methodologies .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of phenanthridine derivatives, researchers synthesized several analogues and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the phenanthridine core significantly enhanced cytotoxicity compared to unmodified compounds.

Table of Biological Activities

Activity TypeCompound DerivativeMIC Value (μM)Reference
AntitubercularPA-0161.31
AnticancerPT-0941.47
AntiviralVarious DerivativesVaries
AntimalarialSelected DerivativesVaries

Mechanism of Action

The mechanism of action of 4-methyl-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death in cancer cells .

Comparison with Similar Compounds

4-Methyl-5H-phenanthridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-methyl-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOZAYBYJQZUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587411
Record name 4-Methylphenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-48-6
Record name 4-Methylphenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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